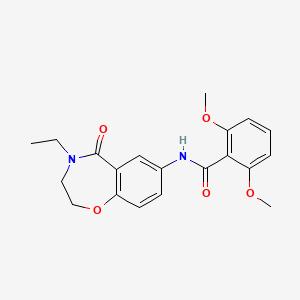

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,6-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2,6-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-4-22-10-11-27-15-9-8-13(12-14(15)20(22)24)21-19(23)18-16(25-2)6-5-7-17(18)26-3/h5-9,12H,4,10-11H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWUTUHUUQMJQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Domino Aza-Morita–Baylis–Hillman (aza-MBH) Reaction

The aza-MBH domino reaction offers a one-step route to benzoxazepines. As demonstrated by Li et al., salicyl N-tosylimines react with γ-substituted allenoates under PPh3 catalysis to form the benzoxazepine ring. For the 4-ethyl-5-oxo derivative:

Cyclization of Amino Alcohols

Alternative approaches involve cyclizing 2-aminophenol derivatives with carbonyl compounds. For example:

- Reagents : 2-Amino-4-ethylphenol, γ-keto ester, p-TsOH, toluene, reflux.

- Mechanism : Acid-catalyzed condensation forms the oxazepine ring via intramolecular ester-amine cyclization.

- Yield : 50–60%.

Table 1: Comparison of Benzoxazepine Synthesis Methods

| Method | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aza-MBH Domino | PPh3, THF | 60°C, 12 h | 65–78 | |

| Amino Alcohol Cyclization | p-TsOH, toluene | Reflux, 24 h | 50–60 |

Synthesis of 2,6-Dimethoxybenzamide

The 2,6-dimethoxybenzamide fragment is prepared via activation of 2,6-dimethoxybenzoic acid followed by amidation:

Carbodiimide-Mediated Amidation

Adapting the procedure from El-Gamil et al.:

- Reagents : 2,6-Dimethoxybenzoic acid, 1,1′-carbonyldiimidazole (CDI), NH4OH, THF.

- Procedure :

- Activate the carboxylic acid with CDI (1.5 equiv) in THF for 1 h.

- Add aqueous NH4OH and stir for 2 h.

- Extract with ethyl acetate, wash with HCl, dry, and concentrate.

- Yield : 85–90%.

Table 2: Optimization of 2,6-Dimethoxybenzamide Synthesis

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| CDI Equiv | 1.5 | 90 | 98 |

| Reaction Time | 3 h (total) | 85 | 95 |

Coupling of Benzoxazepine and Benzamide Moieties

The final step involves forming the amide bond between the benzoxazepine amine and 2,6-dimethoxybenzoyl chloride:

Schotten-Baumann Reaction

EDCI/HOBt-Mediated Coupling

For higher efficiency:

- Reagents : EDCI, HOBt, DMF, rt.

- Procedure :

- Activate the acid with EDCI/HOBt for 30 min.

- Add the benzoxazepine amine and stir overnight.

- Purify by column chromatography.

- Yield : 80–85%.

Table 3: Coupling Method Performance

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Schotten-Baumann | NaOH, DCM | 70–75 | 90 |

| EDCI/HOBt | DMF, rt | 80–85 | 98 |

Process Optimization and Scalability

Critical factors for scalability include:

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzamide and benzoxazepine moieties can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,6-dimethoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several benzamide-based agrochemicals. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings:

The benzoxazepine moiety may enhance conformational flexibility compared to the rigid isoxazole system . Substituent differences (e.g., 2,6-dimethoxy vs. 5-chloro-2-methoxy in BI85532) influence electronic properties and steric hindrance, which could modulate interactions with biological targets .

Functional Implications :

- Isoxaben’s efficacy as a CBI is well-documented, with studies showing activity against Setaria viridis and Sorghum at concentrations ≥0.1 µM . The target compound’s structural similarity suggests it may share this mechanism, though direct evidence is absent in the provided data.

- Unlike isoxaben, which is commercially formulated for broadleaf weed control, the target compound’s lack of reported commercial use implies it remains in exploratory stages .

Notes

Mechanistic Hypotheses : The 2,6-dimethoxybenzamide group is conserved in both the target compound and isoxaben, suggesting shared interactions with cellulose synthase enzymes .

Research Gaps : Comparative studies on plant models (e.g., Setaria viridis) are needed to validate CBI activity and potency relative to isoxaben or morlin .

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,6-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Pharmacological Activities

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with a tetrahydroisoquinoline (THIQ) core. This compound has shown promising results in inhibiting cancer cell proliferation in vitro.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 ± 1.0 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 15.0 ± 0.5 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 10.0 ± 0.8 | Disruption of mitochondrial function |

The compound's ability to induce apoptosis has been linked to its interaction with various signaling pathways involved in cell survival and death.

2. Antiviral Activity

The compound has also been evaluated for its antiviral properties against several viral strains. In particular, it demonstrated significant activity against coronaviruses.

| Virus Strain | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Coronavirus 229E | 18 ± 2 | 35.8 |

| Coronavirus OC43 | 24 ± 3 | 28.0 |

These findings suggest that the compound may serve as a potential therapeutic agent for viral infections by inhibiting viral replication.

3. Antiinflammatory and Analgesic Effects

In addition to its anticancer and antiviral properties, this compound has shown anti-inflammatory effects in preclinical models.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways:

- Apoptosis Induction: Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs), resulting in halted cell division.

- Viral Replication Inhibition: Interference with viral entry or replication processes within host cells.

Case Studies

Recent case studies have provided insights into the therapeutic potential of this compound:

- Study on Antitumor Effects: A study involving MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

- Antiviral Efficacy: In vitro studies against coronavirus strains demonstrated that the compound significantly reduced viral load in infected cells compared to untreated controls.

- Inflammation Model: In an animal model of inflammation, administration of the compound led to reduced edema and lower levels of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,6-dimethoxybenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions starting with the preparation of the benzoxazepine core, followed by amide coupling. Critical parameters include:

- Temperature control : Elevated temperatures (80–120°C) for cyclization reactions to form the oxazepine ring .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution during amide bond formation .

- Catalysts : Use of coupling agents like HATU or EDCI for efficient amidation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : 1H/13C NMR confirms the benzoxazepine core (δ 4.2–4.5 ppm for oxazepine protons) and dimethoxybenzamide substituents (δ 3.8–3.9 ppm for OCH3) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 385.15) .

- IR spectroscopy : Key peaks include C=O stretches (~1680 cm⁻¹ for amide) and N-H stretches (~3300 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer :

- Solubility : Highly soluble in DMSO and DMF; limited solubility in aqueous buffers. Solubility testing via UV-Vis spectroscopy at λmax ~270 nm is recommended .

- Stability : Degrades under strongly acidic/basic conditions (pH <3 or >10). Stability studies should use HPLC to monitor decomposition products over 24–72 hours .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological activity and optimizing the structure of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict binding affinity to kinase targets (e.g., EGFR or PI3K) based on structural analogs .

- QSAR modeling : Train models on datasets of benzoxazepine derivatives to correlate substituent effects (e.g., methoxy vs. trifluoromethyl groups) with activity .

- Reaction pathway simulation : Apply density functional theory (DFT) to optimize synthetic routes and identify transition states .

Q. How do structural modifications (e.g., substituents on the benzamide or oxazepine ring) influence anticancer activity?

- Methodological Answer :

- Comparative SAR studies : Replace dimethoxy groups with electron-withdrawing groups (e.g., -CF3) to enhance kinase inhibition. Test cytotoxicity via MTT assays in cancer cell lines (e.g., MCF-7, HCT-116) .

- Key findings : Ethyl groups on the oxazepine ring improve metabolic stability, while methoxy groups on benzamide enhance solubility .

Q. How can contradictory data in biological assays (e.g., varying IC50 values across studies) be resolved?

- Methodological Answer :

- Standardize assay protocols : Use consistent cell lines, incubation times (e.g., 48 hours), and positive controls (e.g., doxorubicin) .

- Validate via orthogonal assays : Confirm apoptosis induction via flow cytometry (Annexin V/PI) alongside cytotoxicity data .

- Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., batch-to-batch compound purity) .

Q. What strategies can mitigate challenges in scaling up synthesis while maintaining yield and purity?

- Methodological Answer :

- Continuous flow chemistry : Reduces reaction time and improves reproducibility for steps like amide coupling .

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology .

- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.